GW870086 is a synthetic glucocorticoid receptor (GR) agonist, meticulously designed to selectively activate specific GR pathways []. It belongs to the class of selective glucocorticoid receptor agonists (SEGRAs) []. Unlike traditional glucocorticoids, SEGRAs primarily promote GR transrepression, associated with anti-inflammatory effects, while minimizing transactivation, linked to side effects []. This selectivity positions GW870086 as a potentially valuable tool for investigating GR signaling and developing novel anti-inflammatory therapies with improved safety profiles [].
Related Compounds
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It exerts its effects by binding to the glucocorticoid receptor (GR), modulating gene expression. Dexamethasone is commonly used as a reference compound for comparing the pharmacological profiles of novel glucocorticoids. [, , , , , , , , , , ]
Relevance: Dexamethasone serves as a benchmark for evaluating the efficacy and safety profile of GW870086. Studies have shown that both compounds share similarities in their ability to increase fibronectin and myocilin secretion, although GW870086 demonstrates a distinct effect on matrix degradation enzymes, suggesting a potentially different impact on conventional outflow homeostasis. [] Additionally, dexamethasone's activity on gene transactivation and its role in cytokine-induced glucocorticoid resistance are used as comparative points for understanding the unique pharmacological profile of GW870086. [, , ]
Prednisolone
Compound Description: Prednisolone is a synthetic glucocorticoid exhibiting anti-inflammatory and immunosuppressive activities. Like other glucocorticoids, it acts by binding to the glucocorticoid receptor, influencing gene expression and mediating various physiological responses. Prednisolone is widely used in clinical practice for its therapeutic benefits in inflammatory and autoimmune conditions. [, , ]
Relevance: Prednisolone is another traditional glucocorticoid used as a comparator to GW870086 in understanding the novel compound's effects on trabecular meshwork cells and outflow pathway. While both compounds share similarities in increasing fibronectin and myocilin secretion, GW870086's influence on matrix degradation enzymes sets it apart from prednisolone, suggesting potential differences in their impact on ocular health. []
Fluticasone Propionate
Compound Description: Fluticasone propionate is a synthetic glucocorticoid widely prescribed as an inhaled corticosteroid for treating inflammatory respiratory conditions like asthma. It demonstrates potent anti-inflammatory effects by binding to the glucocorticoid receptor and modulating gene expression to suppress inflammatory mediators. [, , ]
Relevance: Fluticasone propionate is used as a comparator to GW870086 in evaluating the novel compound's anti-inflammatory efficacy and its ability to repress cytokine release. Studies have shown that GW870086 exhibits comparable anti-inflammatory efficacy to fluticasone propionate in experimental models. [] Additionally, the differing effects of GW870086 and fluticasone propionate on glucocorticoid receptor transactivation highlight the unique pharmacological profile of GW870086. [, , ]
Budesonide
Compound Description: Budesonide is a potent synthetic glucocorticoid used to treat inflammatory conditions, particularly those affecting the respiratory and gastrointestinal systems. It demonstrates a high affinity for the glucocorticoid receptor, leading to the modulation of gene expression and suppression of inflammatory processes. [, ]
Relevance: Budesonide, like fluticasone propionate, serves as a comparator to understand GW870086's interaction with the glucocorticoid receptor and its impact on gene transcription. Studies utilizing a 2×GRE reporter assay indicate that while both budesonide and GW870086 can drive glucocorticoid-dependent transcription, they display distinct responses to TNFα-induced resistance, providing further evidence of GW870086's unique pharmacological characteristics. [, ]
Des-Ciclesonide (Desisobutyryl-Ciclesonide)
Compound Description: Des-Ciclesonide, also known as desisobutyryl-ciclesonide, is the active metabolite of ciclesonide, another inhaled corticosteroid used for treating asthma and other respiratory conditions. It binds to the glucocorticoid receptor and exhibits anti-inflammatory properties by modulating gene expression. [, , ]
Relevance: Des-Ciclesonide serves as a point of comparison to GW870086 in investigations of glucocorticoid receptor agonism and its impact on gene expression. Studies employing a 2×GRE reporter system have revealed that both des-ciclesonide and GW870086 act as partial agonists at the glucocorticoid receptor, demonstrating lower intrinsic activities compared to full agonists like dexamethasone. [, ] These findings highlight the nuanced activity of GW870086 on glucocorticoid receptor-mediated signaling pathways.
GSK9027
Compound Description: GSK9027 is a non-steroidal selective glucocorticoid receptor agonist (SEGRA). It exhibits anti-inflammatory activity by binding to and activating the glucocorticoid receptor. Unlike traditional glucocorticoids, GSK9027 is designed to preferentially induce transrepression with minimal transactivation, aiming for a better safety profile. [, , ]
Relevance: GSK9027, as a non-steroidal SEGRA, provides a valuable comparison point for understanding the pharmacological profile of GW870086, which is also classified as a SEGRA. Studies comparing their effects on gene transcription and response to TNFα-induced resistance highlight the potential of SEGRAs like GW870086 in achieving anti-inflammatory efficacy with potentially fewer side effects compared to traditional glucocorticoids. [, , ]
RU24858
Compound Description: RU24858 is a selective glucocorticoid receptor agonist (SEGRA) known for its ability to dissociate the transactivation and transrepression functions of the glucocorticoid receptor. It primarily exerts its effects through transrepression, aiming to achieve anti-inflammatory benefits while minimizing side effects associated with transactivation. [, ]
Relevance: RU24858, similar to GSK9027, provides a valuable comparison to GW870086 in understanding the potential for dissociating the beneficial and adverse effects of glucocorticoid receptor modulation. Studies comparing their activities on the 2×GRE reporter system and their responses to TNFα-induced resistance further contribute to the understanding of SEGRAs like GW870086 and their potential as safer alternatives to traditional glucocorticoids. [, ]
Mifepristone
Compound Description: Mifepristone, also known as RU-486, is a synthetic steroid with anti-progestogenic and anti-glucocorticoid properties. It acts as a competitive antagonist at both progesterone and glucocorticoid receptors. Mifepristone is used in various clinical applications, including medication abortion and emergency contraception. []
Relevance: Mifepristone, with its known antagonistic activity at the glucocorticoid receptor, provides a contrasting point of reference for understanding the agonistic activity of GW870086 at the same receptor. Studies utilizing a 2×GRE reporter system demonstrate that while mifepristone antagonizes glucocorticoid receptor-mediated gene transcription, GW870086 acts as a partial agonist, highlighting the distinct mechanisms of action between these two compounds. []
ORG 34517
Compound Description: ORG 34517 is a selective glucocorticoid receptor agonist (SEGRA) designed to exhibit a better safety profile compared to traditional glucocorticoids. It displays potent anti-inflammatory effects but with reduced impact on glucocorticoid-induced side effects. []
Relevance: Similar to other SEGRAs like GSK9027 and RU24858, ORG 34517 serves as a valuable comparison to GW870086 in understanding the potential for developing safer glucocorticoid therapies. By comparing their effects on gene expression and responses to inflammatory stimuli, researchers gain insights into the pharmacological profile and therapeutic potential of novel SEGRAs like GW870086. []
Formoterol
Compound Description: Formoterol is a long-acting β2-adrenergic agonist (LABA) widely prescribed as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It relaxes airway smooth muscle by stimulating β2-adrenergic receptors, leading to bronchodilation and improved airflow. [, ]
Relevance: Although not structurally related, Formoterol plays a significant role in the research surrounding GW870086, particularly in the context of overcoming glucocorticoid resistance. Studies have shown that formoterol can enhance glucocorticoid receptor-mediated gene transcription and, notably, can reverse the TNFα-induced resistance observed with various glucocorticoids, including GW870086. [, ] This finding highlights the potential for combining GW870086 with a LABA like formoterol to enhance its therapeutic efficacy in conditions characterized by glucocorticoid resistance.
Indacaterol
Compound Description: Indacaterol is an ultra-long-acting β2-adrenoceptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It provides sustained bronchodilation by stimulating β2-adrenoceptors in the airways, leading to improved airflow and reduced symptoms. []
Relevance: Indacaterol, like formoterol, is investigated alongside GW870086 to understand its potential in enhancing glucocorticoid-dependent gene transcription. Research suggests that indacaterol can augment the expression of certain glucocorticoid-induced genes, although this effect may vary depending on the specific gene and the intrinsic activity of the glucocorticoid used. [] These findings underscore the complex interplay between β2-adrenoceptor agonists and glucocorticoids like GW870086 in modulating gene expression and highlight potential therapeutic strategies for maximizing their efficacy in respiratory diseases.
Source and Classification
GW-870086 was developed by GlaxoSmithKline and is characterized as a selective glucocorticoid receptor modulator. Its chemical structure allows it to interact with the glucocorticoid receptor, influencing gene expression related to inflammation and immune response. This compound is noted for its unique pharmacological profile compared to other glucocorticoids, particularly in its ability to selectively modulate gene expression without the typical side effects associated with steroid treatments.
Synthesis Analysis
Methods of Synthesis
The synthesis of GW-870086 involves several chemical reactions that modify the steroid nucleus, particularly at the 17α position. The process typically includes:
Starting Materials: The synthesis begins with a steroid backbone, which is then modified through various chemical reactions.
Functional Group Modifications: Key steps involve the introduction of functional groups that enhance its binding affinity for the glucocorticoid receptor.
Purification: Following synthesis, the compound undergoes purification processes such as crystallization or chromatography to ensure high purity levels necessary for biological testing.
The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products. Detailed parameters may vary based on the specific synthetic pathway chosen.
Molecular Structure Analysis
GW-870086 has a complex molecular structure that can be described as follows:
Chemical Formula: C23H30O5
Molecular Weight: 390.48 g/mol
Structural Features: The compound features a steroid framework with modifications at specific positions that enhance its selectivity for the glucocorticoid receptor. Notably, it contains a benzoate ester and amide functionalities that contribute to its pharmacological activity.
The molecular structure allows GW-870086 to effectively bind to the glucocorticoid receptor while exhibiting reduced transactivation activity compared to traditional glucocorticoids.
Chemical Reactions Analysis
GW-870086 participates in several chemical reactions primarily related to its interaction with biological targets:
Binding Reactions: Upon administration, GW-870086 binds to the glucocorticoid receptor, leading to conformational changes that activate downstream signaling pathways.
Metabolic Reactions: The compound undergoes metabolic transformations in vivo, which can include hydrolysis of ester bonds and oxidation processes that may affect its pharmacokinetics and pharmacodynamics.
Gene Regulation: GW-870086 influences gene expression by modulating transcription factors involved in inflammatory responses, notably inhibiting pro-inflammatory cytokines through interactions with nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Mechanism of Action
The mechanism of action of GW-870086 is primarily mediated through its binding to the glucocorticoid receptor:
Receptor Binding: Upon binding, the GW-870086/glucocorticoid receptor complex translocates to the nucleus.
Transcriptional Regulation: In the nucleus, this complex acts as a transcription factor that regulates target genes involved in inflammation. It can either activate or repress gene transcription depending on the context.
Selective Modulation: Unlike classical glucocorticoids that often activate a broad range of genes, GW-870086 selectively modulates specific pathways, leading to reduced side effects while maintaining anti-inflammatory efficacy.
Physical and Chemical Properties Analysis
GW-870086 exhibits several notable physical and chemical properties:
Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.
These properties are crucial for determining formulation strategies for therapeutic applications.
Applications
GW-870086 shows promise in various scientific applications:
Therapeutic Use: It is being investigated for its potential use in treating inflammatory diseases such as asthma and atopic dermatitis due to its potent anti-inflammatory properties.
Research Tool: As a selective glucocorticoid receptor modulator, it serves as an important tool in research studies aimed at understanding glucocorticoid signaling pathways and their implications in disease mechanisms.
Drug Development: The unique pharmacological profile of GW-870086 positions it as a candidate for further development into new therapeutic agents with improved safety profiles compared to existing glucocorticoids.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ginkgetin is a biflavonoid that is the 7,4'-dimethyl ether derivative of amentoflavone. Isolated from Ginkgo biloba and Dioon, it exhibits anti-HSV-1, antineoplastic and inhibitory activities towards arachidonate 5-lipoxygenase and cyclooxygenase 2. It has a role as an anti-HSV-1 agent, a cyclooxygenase 2 inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a metabolite. It is a biflavonoid, a hydroxyflavone, a methoxyflavone and a ring assembly. It is functionally related to an amentoflavone. Ginkgetin is a natural product found in Selaginella sinensis, Taxus cuspidata, and other organisms with data available.
Ginkgolide A is a highly active PAF antagonist cage molecule that is isolated from the leaves of the Ginkgo biloba tree. Shows potential in a wide variety of inflammatory and immunological disorders.
2-Hydroxy-6-tridecylbenzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid. 2-Hydroxy-6-tridecylbenzoic acid is a natural product found in Caulocystis cephalornithos and Ginkgo biloba with data available.
Ginsenoside F2 is a ginsenoside found in Panax species that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions, in which the hydroxy groups at positions 3 and 20 have been converted to the corresponding beta-D-glucopyranosides, and in which a double bond has been introduced at the 24-25 position. It has a role as an apoptosis inducer, an antineoplastic agent and a plant metabolite. It is a ginsenoside, a tetracyclic triterpenoid, a 12beta-hydroxy steroid and a beta-D-glucoside. It derives from a hydride of a dammarane. ginsenoside F2 is a natural product found in Panax notoginseng, Panax ginseng, and Aralia elata with data available.
Ginsenoside Rb1 is a ginsenoside found in Panax ginseng and Panax japonicus var. major that is ginsenoside Rd in which the beta-D-glucopyranoside group at position 20 is replaced by a beta-D-glucopyranosyl-beta-D-glucopyranoside group. It has a role as a neuroprotective agent, an anti-obesity agent, an anti-inflammatory drug, an apoptosis inhibitor, a radical scavenger and a plant metabolite. It is a ginsenoside, a glycoside and a tetracyclic triterpenoid. It is functionally related to a ginsenoside Rd. Ginsenosides are a class of steroid glycosides, and triterpene saponins, found exclusively in the plant genus Panax (ginseng). Ginsenosides have been the target of research, as they are viewed as the active compounds behind the claims of ginseng's efficacy. Because ginsenosides appear to affect multiple pathways, their effects are complex and difficult to isolate. Rb1 appears to be most abundant in Panax quinquefolius (American Ginseng). Rb1 seems to affect the reproductive system in animal testicles. Recent research shows that Rb1 affects rat embryo development and has teratogenic effects, causing birth defects. Another study shows that Rb1 may increase testosterone production in male rats indirectly through the stimulation of the luteinizing hormone. Ginsenoside rb1 is a natural product found in Panax japonicus, Glycyrrhiza uralensis, and other organisms with data available. See also: American Ginseng (part of); Asian Ginseng (part of); Panax notoginseng root (part of).